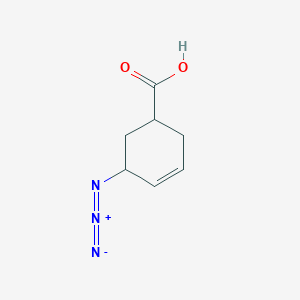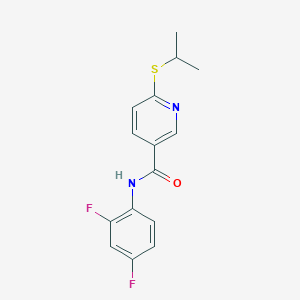
N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide is a chemical compound that appears to be related to nicotinamide, a form of vitamin B3. Nicotinamide itself has been analyzed using surface-enhanced Raman scattering (SERS) for quantitative detection in vitamin tablets, indicating the importance of analytical methods in determining the presence and concentration of such compounds . However, the specific compound , with isopropylsulfanyl and difluorophenyl groups, is not directly discussed in the provided papers.
Synthesis Analysis
The synthesis of a related compound, 6-(2,4-difluorophenyl)nicotinamide, has been achieved through a one-pot method. This process involves the use of (2,4-difluorophenyl)boronic acid and 6-bromonicotinonitrile, utilizing a Suzuki-Miyaura coupling reaction followed by a cyano hydrolysis reaction . Although the exact synthesis of this compound is not detailed, the methods used for the related compound could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
Chemical Reactions Analysis
There is no direct information on the chemical reactions involving this compound in the provided papers. However, the related compound 6-(2,4-difluorophenyl)nicotinamide has been synthesized and could serve as a ligand material for blue phosphorescent OLED dopants . This suggests that the compound may also have potential applications in organic electronics, where its reactivity with other materials could be of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. However, based on the properties of nicotinamide and the known effects of substituents like difluorophenyl and isopropylsulfanyl groups, it can be hypothesized that the compound would exhibit distinct spectroscopic characteristics and possibly enhanced stability or reactivity in certain conditions. The use of SERS for the detection of nicotinamide suggests that similar techniques could be applied to study the physical and chemical properties of the compound .
科学的研究の応用
Synthesis and Chemical Applications
N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide, through its related compound 6-(2,4-difluorophenyl)nicotinamide, is synthesized via a one-pot method, combining Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction. This process is significant as the compound can be utilized as ligand materials for blue phosphorescent OLED dopants, indicating its application in the field of material sciences and electronic devices (Zhou, 2014).
Herbicidal Applications
This compound, through its structural analogs, exhibits potential applications in agriculture. A series of N-(arylmethoxy)-2-chloronicotinamides, derivatives of nicotinic acid, displayed significant herbicidal activity. The structure-activity relationship studies from this research can inform the development of new herbicides against monocotyledonous weeds (Chen et al., 2021).
Fungicidal Applications
The compound, through related structures, shows fungicidal potential. N-(thiophen-2-yl) nicotinamide derivatives, which include a structure splicing between nicotinic acid and thiophene, demonstrated impressive fungicidal activities. Such derivatives can be seen as significant lead compounds for further structural optimization and are potential candidates for developing new fungicides (Wu et al., 2022).
特性
IUPAC Name |
N-(2,4-difluorophenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c1-9(2)21-14-6-3-10(8-18-14)15(20)19-13-5-4-11(16)7-12(13)17/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJUYBQCDVHCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)
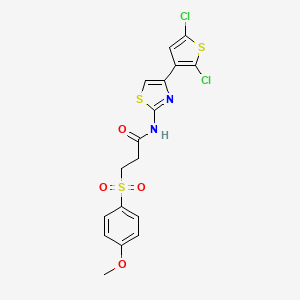
![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)


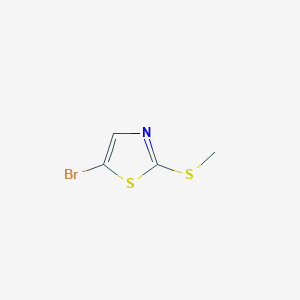
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)
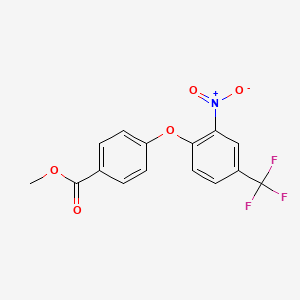
![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)
